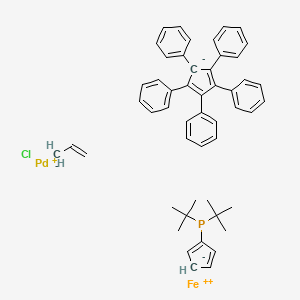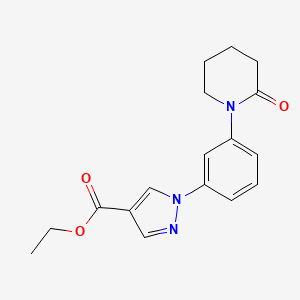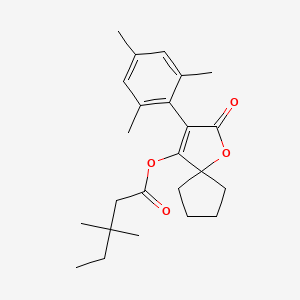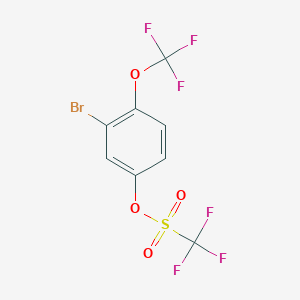
3-Bromo-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate is a fluorinated organic compound with a molecular weight of 389.07 g/mol . This compound is known for its unique reactivity and selectivity, making it valuable in various advanced research and development applications.
Vorbereitungsmethoden
The synthesis of 3-Bromo-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate typically involves the reaction of 3-Bromo-4-(trifluoromethoxy)phenol with trifluoromethanesulfonic anhydride under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane, and requires careful temperature control to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
3-Bromo-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of the bromine atom.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can be involved in such processes depending on the reaction conditions and reagents used.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various bases like potassium carbonate. The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in organic synthesis.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate has several scientific research applications:
Industry: The compound’s unique reactivity makes it valuable in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate primarily involves its role as an electrophilic reagent in substitution and coupling reactions. The trifluoromethanesulfonate group is a good leaving group, facilitating the formation of new carbon-carbon bonds in the presence of suitable nucleophiles or catalysts . The molecular targets and pathways involved depend on the specific application and the nature of the reaction it is used in.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Bromo-4-(trifluoromethoxy)phenyl trifluoromethanesulphonate include:
- 3-Fluoro-4-(trifluoromethoxy)phenacyl bromide
- 4-(trifluoromethyl)phenol
- (3-Bromo-4-(trifluoromethoxy)phenyl)methanol
These compounds share structural similarities but differ in their reactivity and applications. For example, 3-Fluoro-4-(trifluoromethoxy)phenacyl bromide is used in different synthetic routes and has distinct reactivity compared to this compound .
Eigenschaften
Molekularformel |
C8H3BrF6O4S |
|---|---|
Molekulargewicht |
389.07 g/mol |
IUPAC-Name |
[3-bromo-4-(trifluoromethoxy)phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C8H3BrF6O4S/c9-5-3-4(19-20(16,17)8(13,14)15)1-2-6(5)18-7(10,11)12/h1-3H |
InChI-Schlüssel |
UPLCOFPFWASACI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OS(=O)(=O)C(F)(F)F)Br)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4R,6R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2,2,6-trimethyl-cyclohexanone](/img/structure/B13442709.png)



![ethyl (2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dienoate](/img/structure/B13442725.png)
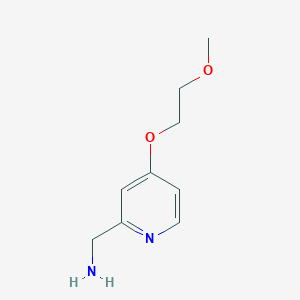

![[4-(2-Pyridin-3-yl-1,3-thiazol-4-yl)phenyl]boronic acid](/img/structure/B13442742.png)
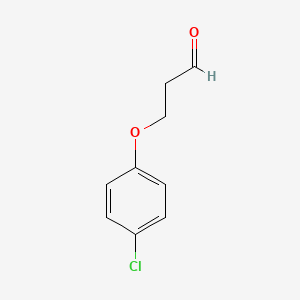
![1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione-d4](/img/structure/B13442750.png)
